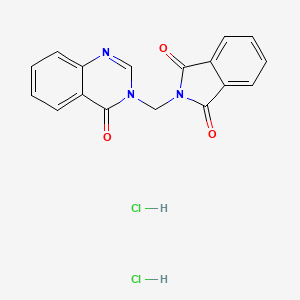
1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride is a complex organic compound known for its diverse applications in medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes an isoindole dione core and a quinazolinyl methyl group, making it a subject of interest for various chemical and biological studies.
准备方法
The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride typically involves multi-step organic reactions. One common synthetic route includes the condensation of isoindole-1,3-dione with a quinazolinyl methyl precursor under controlled conditions. The reaction is often catalyzed by acidic or basic catalysts and may require specific temperature and pressure settings to achieve optimal yields . Industrial production methods may involve large-scale batch reactors and continuous flow systems to ensure consistent quality and efficiency.
化学反应分析
1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinazolinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole derivatives.
科学研究应用
1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
作用机制
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. For example, it may inhibit bacterial DNA gyrase, leading to antimicrobial activity . The exact pathways and molecular interactions depend on the specific application and target.
相似化合物的比较
1H-Isoindole-1,3(2H)-dione, 2-((4-oxo-3(4H)-quinazolinyl)methyl)-, dihydrochloride can be compared with similar compounds such as:
Isoindole derivatives: These compounds share the isoindole core structure but differ in their substituents, leading to variations in their chemical and biological properties.
Quinazolinone derivatives: These compounds have a quinazolinone core and are known for their diverse biological activities, including anticancer and antimicrobial properties.
Triazole derivatives: These compounds contain a triazole ring and are studied for their antimicrobial and antifungal activities.
The uniqueness of this compound lies in its combined isoindole and quinazolinyl structures, which contribute to its distinct chemical reactivity and biological activities.
属性
CAS 编号 |
75159-42-1 |
|---|---|
分子式 |
C17H13Cl2N3O3 |
分子量 |
378.2 g/mol |
IUPAC 名称 |
2-[(4-oxoquinazolin-3-yl)methyl]isoindole-1,3-dione;dihydrochloride |
InChI |
InChI=1S/C17H11N3O3.2ClH/c21-15-13-7-3-4-8-14(13)18-9-19(15)10-20-16(22)11-5-1-2-6-12(11)17(20)23;;/h1-9H,10H2;2*1H |
InChI 键 |
YHYCTWSKHBADME-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CN3C=NC4=CC=CC=C4C3=O.Cl.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


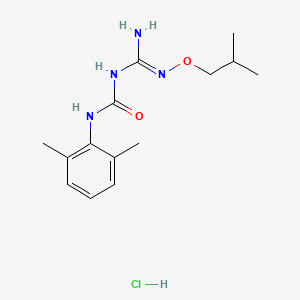


![N~1~,N~1~-Diethyl-N~2~-[4-(trifluoromethanesulfonyl)phenyl]ethane-1,2-diamine](/img/structure/B14443090.png)
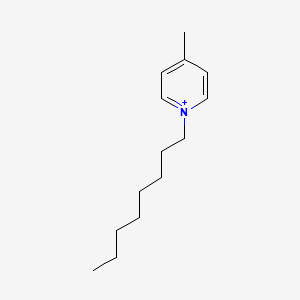
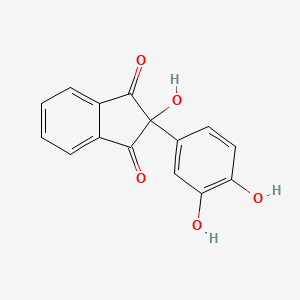
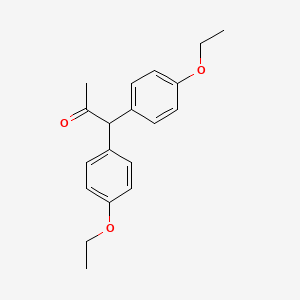
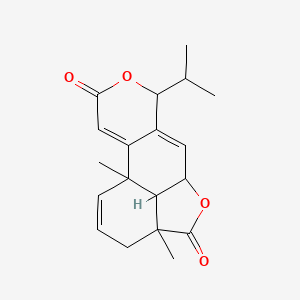

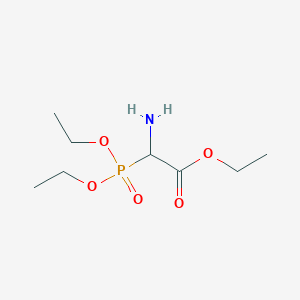
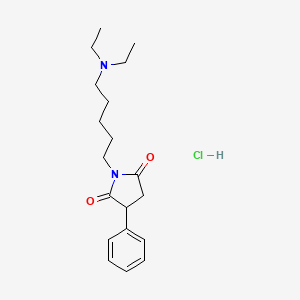
![2-[2-(3H-Indol-3-ylidene)ethylidene]-1-methyl-1,2-dihydroquinoline](/img/structure/B14443127.png)
![Methyl [3-(morpholin-4-yl)propyl]carbamodithioate](/img/structure/B14443130.png)
![6,7,8,9-Tetrahydropyrimido[4,5-b]quinolin-4(1H)-one](/img/structure/B14443148.png)
